

A Technical Guide to 4-(4-Aminophenyl)butyric Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)butyric acid

Cat. No.: B081575

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Introduction

4-(4-Aminophenyl)butyric acid, also known as 4-APB, is an organic compound derived from butyric acid. It serves as a significant synthetic intermediate in the pharmaceutical industry and for the synthesis of various other compounds.[1] Notably, it is recognized as a degradation product of Chlorambucil, an alkylating agent used in chemotherapy for conditions like chronic lymphocytic leukemia.[1] The compound is also utilized in mechanistic drug studies, with research suggesting it may act as an agonist for certain G-protein coupled receptors and as an inhibitor of monoamine oxidase, which is involved in neurotransmitter metabolism.[1] Furthermore, its structure lends itself to use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Identifiers

The fundamental structure of **4-(4-Aminophenyl)butyric acid** consists of a phenyl ring substituted with an amino group and a butyric acid chain.

Caption: Chemical structure of 4-(4-Aminophenyl)butanoic acid.

Identifier	Value
IUPAC Name	4-(4-aminophenyl)butanoic acid[3]
Synonyms	4-(4-Aminophenyl)butyric acid, p-Aminobenzenebutylric acid, 4-Aminobenzenebutanoic acid
CAS Number	15118-60-2[1][2][3][4][5][6][7][8]
Molecular Formula	C10H13NO2[2][3][6][7][8]
SMILES	<chem>Nc1ccc(CCCC(O)=O)cc1</chem>
InChI Key	RBHLFWNKEWLHBP-UHFFFAOYSA-N[3]

Physicochemical Properties

The key physicochemical properties of **4-(4-Aminophenyl)butyric acid** are summarized below. These predicted and experimentally determined values are critical for its application in research and development.

Property	Value	Source
Molecular Weight	179.22 g/mol	[2][3][6][7][8]
Melting Point	121-124 °C	[4][5]
Boiling Point (Predicted)	363.7 ± 17.0 °C at 760 mmHg	[4][5]
Density (Predicted)	1.177 ± 0.06 g/cm ³	[4]
Solubility	DMSO (Slightly), Methanol (Slightly)	[4]
XLogP3 (Computed)	1.7	[3]

Experimental Protocols

Synthesis Protocol

A general procedure for the synthesis of **4-(4-aminophenyl)butyric acid** involves the reduction of an acetamidophenyl precursor.[\[1\]](#)

Starting Material: 4-(4-acetamidophenyl)-4-oxobutanoic acid or 3-(4-acetamidophenyl)propionic acid.[\[1\]](#)

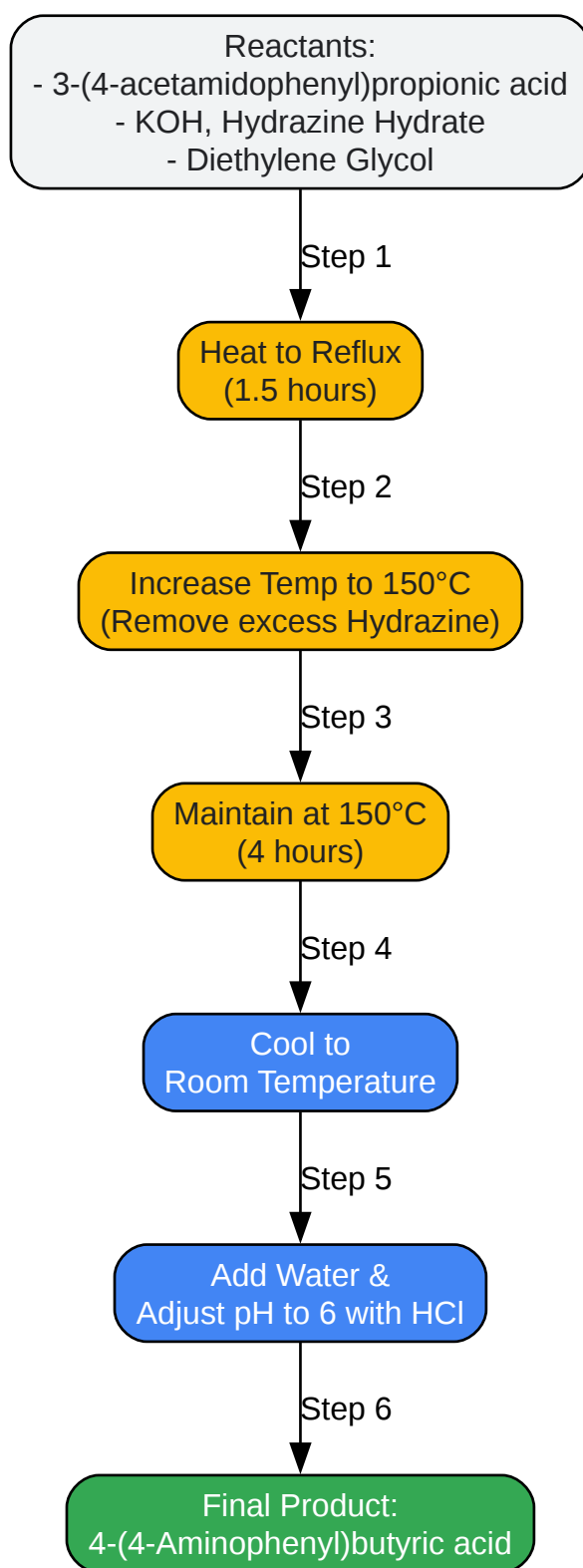
Reagents and Equipment:

- 3-(4-acetamidophenyl)propionic acid (89 g)[\[1\]](#)
- Potassium hydroxide (88 g)[\[1\]](#)
- 85% Hydrazine hydrate (65 ml)[\[1\]](#)
- Diethylene glycol (450 ml)[\[1\]](#)
- Reaction vessel with reflux condenser
- Heating mantle
- Stirring apparatus
- pH meter and 6N Hydrochloric acid

Methodology:

- Combine 89 g of 3-(4-acetamidophenyl)propionic acid, 88 g of potassium hydroxide, 65 ml of 85% hydrazine hydrate, and 450 ml of diethylene glycol in a suitable reaction vessel.[\[1\]](#)
- Heat the mixture to reflux and maintain for 1.5 hours.[\[1\]](#)
- Increase the reaction temperature to 150°C to distill off excess hydrazine hydrate.[\[1\]](#)
- Maintain the reaction at 150°C for an additional 4 hours.[\[1\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[1\]](#)
- Add 400 g of water to the cooled mixture.[\[1\]](#)

- Adjust the pH of the solution to 6 using 6N hydrochloric acid to precipitate the product.[\[1\]](#)
- Filter the precipitate, wash with water, and dry to yield **4-(4-aminophenyl)butyric acid**.



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Caption: Workflow for the synthesis of **4-(4-aminophenyl)butyric acid**.

General Analytical Approaches

While specific validated methods for **4-(4-aminophenyl)butyric acid** were not detailed in the provided search results, standard analytical techniques for organic acids can be readily applied.

1. High-Performance Liquid Chromatography (HPLC): A combination of reversed-phase chromatography with UV detection is a common and accessible method for analyzing organic acids.^[9]

- Column: A C18 stationary phase column is typically suitable.
- Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. Gradient elution may be required to achieve optimal separation from impurities.
- Detection: UV detection is effective due to the presence of the phenyl ring chromophore. The detection wavelength should be set at the absorbance maximum of the compound.

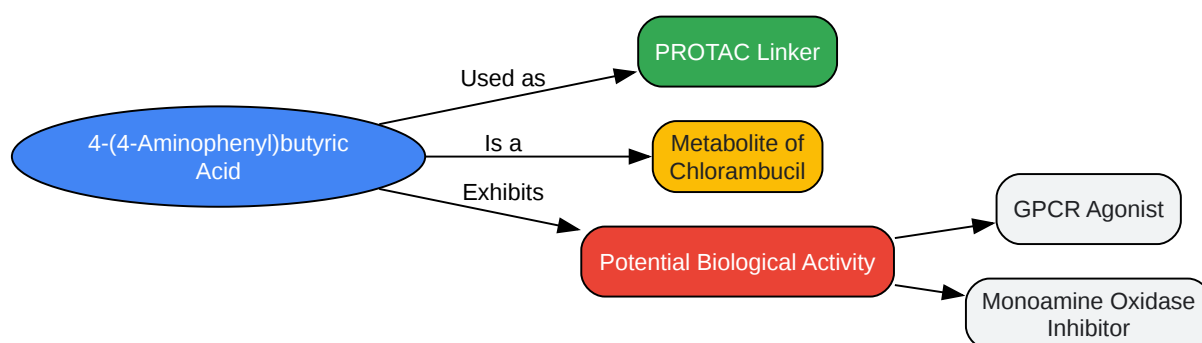
2. Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS offers high sensitivity and structural confirmation. Since **4-(4-aminophenyl)butyric acid** has low volatility, derivatization is necessary.

- Derivatization: The carboxylic acid and amino groups must be derivatized prior to analysis. Silylation (e.g., using BSTFA) is a common method for making such compounds amenable to GC analysis.
- Analysis: The derivatized sample is injected into the GC-MS system. The resulting mass spectrum provides a fragmentation pattern that can be used for identification and quantification.

Biological Context and Potential Applications

4-(4-Aminophenyl)butyric acid is relevant in several areas of drug development and biological research. Its roles range from being a metabolite of an existing drug to a building block for novel therapeutic modalities.

- **Chemotherapy Metabolite:** It is a known degradation product of the anticancer drug Chlorambucil.[1] Understanding its properties is relevant for studying the metabolism and clearance of the parent drug.
- **PROTAC Linker:** The molecule is used as a linker in the synthesis of PROTACs, which are novel molecules designed to induce the degradation of specific target proteins.[2]
- **Pharmacological Activity:** Preliminary studies suggest it may have intrinsic biological activity, including potential agonism at G-protein coupled receptors and inhibition of monoamine oxidase.[1] These activities, however, require further investigation to be fully characterized.



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Caption: Key applications and biological context of the compound.

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